

# An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lesogaberan** (AZD3355) is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a successor to baclofen, **Lesogaberan** was designed to exhibit a similar mechanism of action by inhibiting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, but with an improved side-effect profile due to its peripheral action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Lesogaberan**. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

## **Chemical Structure and Physicochemical Properties**

**Lesogaberan**, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a structural analog of the neurotransmitter y-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a key modification to optimize its pharmacological profile.

Table 1: Chemical Identifiers for **Lesogaberan** (AZD3355)



| Identifier        | Value                                            |
|-------------------|--------------------------------------------------|
| IUPAC Name        | [(2R)-3-Amino-2-fluoropropyl]phosphinic acid[1]  |
| SMILES            | N_CINVALID-LINKCP(O)=O                           |
| InChI Key         | LJNUIEQATDYXJH-GSVOUGTGSA-N[1]                   |
| CAS Number        | 344413-67-8[1]                                   |
| Molecular Formula | C <sub>3</sub> H <sub>9</sub> FNO <sub>2</sub> P |
| Molecular Weight  | 141.08 g/mol                                     |

Table 2: Physicochemical Properties of **Lesogaberan** (AZD3355)

| Property   | Value                                                                         | Source         |
|------------|-------------------------------------------------------------------------------|----------------|
| рКа        | Data not readily available in public literature                               | -              |
| LogP       | Data not readily available in public literature                               | -              |
| Solubility | The free form is prone to instability; the hydrochloride salt is more stable. | MedChemExpress |

# **Pharmacological Properties**

**Lesogaberan** is a potent and selective agonist for the GABA-B receptor. Its pharmacological activity has been characterized in various in vitro and in vivo studies.

Table 3: Pharmacodynamic Properties of Lesogaberan (AZD3355)



| Parameter   | Value  | Species/System                                 |
|-------------|--------|------------------------------------------------|
| EC50        | 8.6 nM | Human recombinant GABA-B receptors             |
| Ki (GABA-B) | 5.1 nM | Rat brain membranes<br>([³H]GABA displacement) |
| Ki (GABA-A) | 1.4 μΜ | Rat brain membranes<br>([³H]GABA displacement) |

Table 4: Pharmacokinetic Properties of Lesogaberan (AZD3355)

| Parameter              | Value                                                                   | Species    |
|------------------------|-------------------------------------------------------------------------|------------|
| Oral Bioavailability   | 100%                                                                    | Rat        |
| 88%                    | Dog                                                                     |            |
| Plasma Protein Binding | 1%                                                                      | Rat, Human |
| Terminal Half-life     | 11-13 hours                                                             | Human      |
| Excretion              | Approximately 84% excreted in urine as parent compound and metabolites. | Human      |

## **Mechanism of Action and Signaling Pathway**

**Lesogaberan** exerts its therapeutic effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The activation of these receptors, located on presynaptic and postsynaptic neurons, leads to a reduction in the frequency of TLESRs.

The signaling cascade initiated by the binding of **Lesogaberan** to the GABA-B receptor involves the dissociation of the G-protein into its  $G\alpha$  and  $G\beta\gamma$  subunits. The  $G\alpha$ i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The  $G\beta\gamma$  subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium



channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.



Click to download full resolution via product page

Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.



# Experimental Protocols [3H]GABA Radioligand Binding Assay (Representative Protocol)

This protocol describes a method to determine the binding affinity of **Lesogaberan** for GABA-B receptors in rat brain membranes.





Click to download full resolution via product page

Caption: Workflow for a [3H]GABA Radioligand Binding Assay.



#### Methodology:

- Membrane Preparation: Rat brains are homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.
   The membranes are washed repeatedly to remove endogenous GABA.
- Binding Assay: The prepared membranes are incubated with a fixed concentration of [³H]GABA and varying concentrations of Lesogaberan (or a non-specific binding control like unlabeled GABA). The incubation is carried out at 4°C to reach equilibrium.
- Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound [3H]GABA. The radioactivity on the filters is then quantified using liquid scintillation counting.
- Data Analysis: The specific binding is determined by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of Lesogaberan is calculated from the concentration-response curve using the Cheng-Prusoff equation.

# Measurement of Transient Lower Esophageal Sphincter Relaxation (TLESR) in Dogs (Representative Protocol)

This protocol outlines a method to assess the in vivo efficacy of **Lesogaberan** in reducing the frequency of TLESRs in a canine model.





Click to download full resolution via product page

Caption: Workflow for TLESR Measurement in a Canine Model.



#### Methodology:

- Animal Preparation: Trained dogs are fasted overnight. On the day of the experiment, a
  manometry catheter is passed through the mouth into the esophagus and stomach to
  measure pressures, and a pH probe is placed in the distal esophagus.
- Drug Administration: Lesogaberan or a vehicle control is administered, typically orally or intravenously.
- TLESR Induction: After drug administration, a meal is given to the dogs to induce gastric distension, which is a primary trigger for TLESRs.
- Data Acquisition: Esophageal and lower esophageal sphincter (LES) pressures, as well as esophageal pH, are continuously recorded for a defined postprandial period.
- Data Analysis: TLESRs are identified based on specific manometric criteria (e.g., a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow). The frequency and duration of TLESRs and associated reflux events (a drop in esophageal pH) are quantified and compared between the **Lesogaberan** and vehicle-treated groups.

### Conclusion

**Lesogaberan** (AZD3355) is a well-characterized potent and selective GABA-B receptor agonist with a clear mechanism of action for the potential treatment of GERD. This technical guide has summarized its key chemical, physicochemical, and pharmacological properties. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of gastroenterology and pharmacology. While **Lesogaberan**'s development for GERD was discontinued, the comprehensive data available for this compound may still hold value for future research into GABA-B receptor modulation in other therapeutic areas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Lesogaberan Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#lesogaberan-azd3355-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com